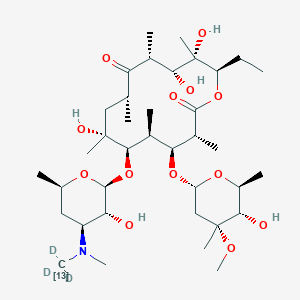
N N'-Bis(salicylidene)-1 2-phenylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(salicylidene)-1,2-phenylene: is a Schiff base compound derived from the condensation of salicylaldehyde and 1,2-phenylenediamine. This compound is known for its chelating properties and is widely used in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(salicylidene)-1,2-phenylene involves the condensation reaction between salicylaldehyde and 1,2-phenylenediamine. The reaction typically occurs in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, leading to the formation of the Schiff base compound.
Industrial Production Methods: In industrial settings, the synthesis of N,N’-Bis(salicylidene)-1,2-phenylene follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-Bis(salicylidene)-1,2-phenylene can undergo oxidation reactions, often in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding oxidized products such as quinones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted Schiff base derivatives.
Scientific Research Applications
N,N’-Bis(salicylidene)-1,2-phenylene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of sensors and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(salicylidene)-1,2-phenylene primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its nitrogen and oxygen donor atoms. These metal complexes can then participate in various catalytic and biological processes. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.
Comparison with Similar Compounds
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base compound with similar chelating properties but derived from ethylenediamine instead of 1,2-phenylenediamine.
N,N’-Bis(salicylidene)diaminopropane: Similar structure but with a propane backbone.
N,N’-Bis(salicylidene)diaminobutane: Similar structure but with a butane backbone.
Uniqueness: N,N’-Bis(salicylidene)-1,2-phenylene is unique due to its aromatic backbone, which provides additional stability and rigidity to the metal complexes formed. This can lead to different catalytic and biological properties compared to its aliphatic counterparts.
Properties
Molecular Formula |
C20H18CoN2O3 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
cobalt;2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;hydrate |
InChI |
InChI=1S/C20H16N2O2.Co.H2O/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;;/h1-14,23-24H;;1H2 |
InChI Key |
YHQRENMIEXZQDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O.O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)





![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12062285.png)






![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate;hydrate](/img/structure/B12062312.png)
